(S)-1-((S)-2,6-Diaminohexanoyl)pyrrolidine-2-carboxylic acid is a chiral compound that plays a significant role in medicinal chemistry, particularly in the development of angiotensin-converting enzyme inhibitors. This compound is structurally related to the well-known drug lisinopril, which is used for the treatment of hypertension and heart failure. The compound's unique stereochemistry and functional groups contribute to its biological activity and therapeutic potential.
The compound can be synthesized from various precursors using established organic chemistry techniques. The primary sources of information regarding its synthesis and applications include scientific journals and databases such as PubChem and Beilstein Journals.
(S)-1-((S)-2,6-Diaminohexanoyl)pyrrolidine-2-carboxylic acid falls under the classification of amino acids and derivatives, specifically as a pyrrolidine derivative. Its structure contains both amine and carboxylic acid functional groups, making it relevant in the study of peptides and protein synthesis.
The synthesis of (S)-1-((S)-2,6-Diaminohexanoyl)pyrrolidine-2-carboxylic acid typically involves several steps, including N-acylation reactions. One common method includes the reaction of L-proline with chloroacetyl chloride to form an acylated product, which can then undergo further transformations to yield the desired compound.
The molecular structure of (S)-1-((S)-2,6-Diaminohexanoyl)pyrrolidine-2-carboxylic acid can be described by the following characteristics:
The compound features a pyrrolidine ring with a carboxylic acid group and an amine side chain that contributes to its biological activity.
(S)-1-((S)-2,6-Diaminohexanoyl)pyrrolidine-2-carboxylic acid can participate in various chemical reactions:
Common reagents for these reactions include sodium borohydride for reductions and various acyl chlorides for acylation processes.
The mechanism of action for (S)-1-((S)-2,6-Diaminohexanoyl)pyrrolidine-2-carboxylic acid primarily involves its interaction with angiotensin-converting enzyme (ACE). By inhibiting ACE, this compound reduces the conversion of angiotensin I to angiotensin II, leading to vasodilation and decreased blood pressure.
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are
Systematic NomenclatureThe compound adheres to IUPAC and biochemical naming conventions:
The systematic name reflects three critical structural features:
Stereochemical Features
Greek Letter Nomenclature:The lysine residue’s carbons are designated using Greek letters:
Table 1: Nomenclature Summary
Designation Type | Name |
---|---|
IUPAC Name | (2S)-1-[(2S)-2,6-Diaminohexanoyl]pyrrolidine-2-carboxylic acid |
Common Name | Lysylproline |
Semisystematic Name | L-Lysyl-L-proline |
CAS Registry | 52766-27-5 |
Table 2: Conformational Features
Structural Element | Role in Chirality/Synthesis |
---|---|
(S)-2,6-Diaminohexanoyl | L-Lysine fragment; ε-amino group enables crosslinking |
(S)-Pyrrolidine-2-carboxylate | L-Proline fragment; enforces secondary structure |
Amide bond | Rotationally constrained; influences peptide folding |
Peptidomimetic ApplicationsAs a dipeptide, Lysylproline serves as a building block for designing enzyme-resistant peptide analogs. The proline ring:
Enzyme Inhibitor DesignThis scaffold is integrated into inhibitors targeting:
Table 3: Biological Applications
Therapeutic Target | Role of Compound | Structural Basis |
---|---|---|
Dipeptidyl Peptidase IV (DPP-IV) | Competitive inhibitor | Proline carboxylate mimics substrate’s C-terminal recognition motif |
Kinases | Allosteric modulator | Lysyl ammonium group binds acidic residues near ATP site |
HDACs | Pharmacophore carrier | ε-Amino group links to surface-binding cap groups |
Research Utility
Concluding Remarks
(S)-1-((S)-2,6-Diaminohexanoyl)pyrrolidine-2-carboxylic acid exemplifies the convergence of stereochemical precision and functional versatility in drug discovery. Its defined (S,S)-configuration ensures target specificity, while its dual amino/acid groups support diverse derivatization strategies. Ongoing research focuses on exploiting its turn-inducing properties to develop next-generation peptidomimetics for metabolic and oncological disorders.
Table 4: Compound Summary
Property | Value/Descriptor |
---|---|
Chemical Formula | C₁₁H₂₁N₃O₃ |
Molecular Weight | 243.31 g/mol |
IUPAC Name | (2S)-1-[(2S)-2,6-Diaminohexanoyl]pyrrolidine-2-carboxylic acid |
Key Applications | Peptidomimetics, Enzyme inhibitors |
CAS Registry | 52766-27-5 |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8